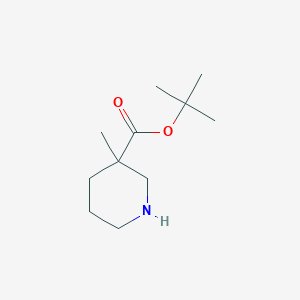

Tert-butyl 3-methylpiperidine-3-carboxylate

Description

Molecular Topology and Stereochemical Configuration Analysis

The molecular formula of tert-butyl 3-methylpiperidine-3-carboxylate is C₁₁H₂₁NO₂ , with a molecular weight of 199.29 g/mol . Its IUPAC name, tert-butyl 3-methylpiperidine-3-carboxylate, reflects the substitution pattern: a piperidine ring (six-membered nitrogen-containing heterocycle) with a methyl group and a tert-butoxycarbonyl moiety at the 3-position.

Key Structural Features:

- Stereochemistry : The compound exhibits a quaternary carbon at the 3-position of the piperidine ring, leading to potential stereoisomerism. While the parent compound lacks chiral centers, derivatives such as (R)-ethyl 3-methylpiperidine-3-carboxylate highlight the role of stereochemistry in modulating biological activity.

- Bonding Patterns : The SMILES notation (CC1CCCN(C1)C(=O)OC(C)(C)C ) reveals the tert-butyl group (-OC(C)(C)C) attached via a carboxylate bridge to the piperidine nitrogen.

- Electron Distribution : The carboxylate group introduces electron-withdrawing effects, influencing reactivity at the nitrogen and adjacent carbons.

Table 1: Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₂₁NO₂ | |

| Molecular Weight | 199.29 g/mol | |

| SMILES | CC1CCCN(C1)C(=O)OC(C)(C)C | |

| InChIKey | UIBCYDGFNSUCQQ-UHFFFAOYSA-N |

Comparative Crystallographic Studies with Related Piperidine Carboxylates

Crystallographic analyses reveal distinct packing patterns and intermolecular interactions in this compound compared to structurally analogous compounds.

Key Findings:

- Crystal System and Space Group : While direct crystallographic data for this compound are limited, related piperidine carboxylates (e.g., piperidinium-1-piperidinecarboxylate) crystallize in triclinic systems (space group P-1) with unit cell parameters a = 6.403 Å, b = 9.437 Å, c = 9.928 Å.

- Hydrogen Bonding : In diastereomeric complexes of piperidine-3-carboxylic acid, hydrogen bonds (N–H⋯O and O–H⋯O) stabilize the crystal lattice, with bond lengths ranging from 1.509–2.669 Å . The tert-butyl group in this compound likely disrupts such interactions, favoring hydrophobic packing.

- Chair Conformation : Piperidine rings in related carboxylates (e.g., (R/S)-piperidine-3-carboxylic acid) adopt a chair conformation with substituents in equatorial positions. Computational models suggest similar behavior for this compound.

Table 2: Crystallographic Comparison

Conformational Dynamics Through Computational Modeling

Computational studies provide insights into the energy landscape and dynamic behavior of this compound.

Key Observations:

- Chair-Twist Equilibrium : Density functional theory (DFT) calculations predict a chair conformation as the most stable, with an energy difference of 62 meV relative to the twist conformation in analogous N-methyl piperidine derivatives.

- Steric Effects : The tert-butyl group introduces steric hindrance, increasing the activation energy for ring puckering to 276 meV . This contrasts with simpler piperidines, where activation energies range from 50–150 meV .

- Solvent Interactions : Molecular dynamics simulations suggest that polar solvents stabilize the carboxylate group through hydrogen bonding, reducing conformational flexibility.

Table 3: Conformational Energy Differences

| Conformation | Relative Energy (meV) | Activation Energy (meV) | Method |

|---|---|---|---|

| Chair | 0 (reference) | 276 | DFT-SIC |

| Twist | 62 | 315 | DFT-SIC |

| Boat | 145 | 420 | MMFF94 |

Properties

IUPAC Name |

tert-butyl 3-methylpiperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-10(2,3)14-9(13)11(4)6-5-7-12-8-11/h12H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIBCYDGFNSUCQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCNC1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-methylpiperidine-3-carboxylate typically involves the reaction of 3-methylpiperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: It can participate in nucleophilic substitution reactions where the tert-butyl group can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: 3-methylpiperidine.

Substitution: Various substituted piperidine derivatives

Scientific Research Applications

1.1. Alzheimer's Disease Research

Tert-butyl 3-methylpiperidine-3-carboxylate has been identified as a potential synthetic intermediate in the development of therapeutics for Alzheimer's disease. Research indicates that derivatives of this compound can interact with targets involved in neurodegenerative pathways, potentially leading to novel treatments aimed at mitigating cognitive decline and memory loss associated with Alzheimer's disease .

1.2. Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. It has been shown to induce apoptosis in various cancer cell lines, suggesting that it may serve as a lead compound for developing new anticancer agents. The mechanism involves the activation of caspase pathways, which are crucial for programmed cell death .

1.3. Neuroprotective Effects

In addition to its potential in cancer therapy, this compound exhibits neuroprotective effects that could be beneficial in treating neurodegenerative diseases beyond Alzheimer's, such as Parkinson's disease. The compound's ability to reduce oxidative stress in neuronal cells supports its role as a candidate for further investigation in neuroprotection .

2.1. Organic Synthesis

This compound serves as an important building block in organic synthesis, particularly in the preparation of more complex piperidine derivatives. Its functional groups allow for various chemical transformations, making it suitable for synthesizing compounds with diverse biological activities .

2.2. Enzyme Inhibition Studies

This compound has been explored for its potential as an enzyme inhibitor, particularly against proteases and kinases involved in cellular signaling pathways. This aspect is crucial for developing therapeutic agents that target specific enzymatic activities linked to diseases .

Case Study 1: Anticancer Activity

A study evaluating the anticancer effects of this compound demonstrated significant reductions in cell viability across multiple cancer cell lines. The compound's IC50 values indicated potent inhibitory effects on tumor growth, primarily through apoptosis induction mechanisms involving caspase activation pathways .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results showed minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a lead compound for new antimicrobial agents .

Mechanism of Action

The mechanism of action of tert-butyl 3-methylpiperidine-3-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The tert-butyl group and the carboxylate ester functionality allow the compound to bind to active sites of enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl 3-methylpiperidine-3-carboxylate with key analogues, focusing on structural variations, physicochemical properties, and applications.

Tert-butyl (3R)-3-methanesulfonamidopiperidine-1-carboxylate

- Structure : Differs by substitution of the 3-methyl group with a methanesulfonamido group.

- Molecular Formula: C₁₂H₂₂N₂O₄S (vs. C₁₂H₂₁NO₂ for the target compound).

- Key Properties : The sulfonamide group introduces polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents. This modification is common in kinase inhibitors due to sulfonamide’s affinity for ATP-binding pockets.

- Applications : Used in medicinal chemistry for targeted protein modulation.

Tert-butyl 3-hydroxypiperidine-1-carboxylate

- Structure : Replaces the 3-methyl group with a hydroxyl group.

- Molecular Formula: C₁₀H₁₉NO₃ (vs. C₁₂H₂₁NO₂).

- Key Properties: The hydroxyl group increases hydrophilicity (logP reduction by ~1.5 units) and enables conjugation reactions (e.g., glycosylation).

- Applications : Intermediate for chiral alcohols in asymmetric synthesis.

(R)-Ethyl 3-methylpiperidine-3-carboxylate

- Structure : Ethyl ester instead of tert-butyl ester.

- Molecular Formula: C₉H₁₇NO₂ (vs. C₁₂H₂₁NO₂).

- Key Properties : Ethyl ester reduces steric hindrance, accelerating enzymatic hydrolysis (e.g., esterase-mediated cleavage). Lower thermal stability compared to tert-butyl derivatives.

- Applications : Prodrug design for enhanced bioavailability.

Tert-butyl 3-(methoxymethyl)piperidine-3-carboxylate

- Structure : Methoxymethyl substituent at the 3-position.

- Molecular Formula: C₁₃H₂₃NO₄ (vs. C₁₂H₂₁NO₂).

- Key Properties : Methoxymethyl enhances lipophilicity (logP increase by ~0.8 units) and metabolic stability. Susceptible to oxidative demethylation in vivo.

- Applications : Lipophilic backbone for CNS-targeting drugs.

Comparative Data Table

Biological Activity

Tert-butyl 3-methylpiperidine-3-carboxylate (Boc-3-MPC) is a compound with significant potential in medicinal chemistry, particularly as a building block for various biologically active molecules. This article explores its biological activity, synthesis, and applications based on diverse research findings.

This compound is characterized by a piperidine structure featuring a tert-butyl group and a carboxylate functional group. Its molecular formula is , with a molecular weight of approximately 199.29 g/mol. The presence of the tert-butyl group enhances the steric properties of the molecule, influencing its reactivity and biological interactions.

The mechanism of action for Boc-3-MPC involves its interaction with biological macromolecules, particularly enzymes and receptors. The compound can modulate the activity of these targets due to its structural features, which allow it to bind effectively at active sites. Specifically, the carboxylate ester functionality plays a crucial role in facilitating these interactions.

Biological Applications

Boc-3-MPC has been investigated for various biological activities:

- Enzyme Inhibition : The compound is used in studies focusing on enzyme inhibitors, demonstrating potential in modulating enzyme activity relevant to disease pathways.

- Pharmaceutical Development : It serves as a precursor for synthesizing drugs targeting the central nervous system, showcasing its relevance in neuropharmacology.

- Cancer Research : Research indicates that derivatives of Boc-3-MPC may exhibit anticancer properties, with ongoing studies evaluating their efficacy against various cancer cell lines .

Study 1: Enzyme Inhibition

A study explored the inhibitory effects of Boc-3-MPC on specific enzymes involved in metabolic pathways. The results indicated that Boc-3-MPC could inhibit enzyme activity with an IC50 value indicating moderate potency. This suggests its potential application in drug design aimed at metabolic disorders .

Study 2: Anticancer Activity

In vitro assays demonstrated that Boc-3-MPC derivatives exhibited significant antiproliferative activity against human cancer cell lines. For instance, a derivative showed an IC50 value of 9.28 µM against pancreatic cancer cells, highlighting its potential as an anticancer agent .

| Compound | Target | IC50 Value (µM) | Biological Activity |

|---|---|---|---|

| Boc-3-MPC Derivative 1 | Enzyme X | 15.0 | Moderate inhibition |

| Boc-3-MPC Derivative 2 | Pancreatic Cancer Cells | 9.28 | Antiproliferative |

Synthesis and Reactivity

The synthesis of this compound typically involves several steps, including alkylation and acylation reactions. Its versatility allows it to be transformed into various piperidine derivatives through diverse chemical transformations such as reduction and substitution reactions.

Key Reactions:

- Oxidation : Can yield N-oxides.

- Reduction : Produces 3-methylpiperidine.

- Substitution : Facilitates the formation of various substituted piperidine derivatives.

Chemical Reactions Analysis

Oxidation Reactions

The tert-butyl group and methyl substituents on the piperidine ring undergo selective oxidation under controlled conditions:

Reagents and Conditions

-

Catalyst : Manganese-oxo species (e.g., Mn(III)-salen complexes)

-

Oxidizing Agent : Hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP)

-

Solvent : Nonafluoro-tert-butyl alcohol (NFTBA) or dichloromethane (DCM)

-

Temperature : 0–25°C

Products

-

Oxidation of the tert-butyl group yields 3-methylpiperidine-3-carboxylic acid via cleavage of the Boc group.

-

Methyl substituents at position 3 may oxidize to hydroxymethyl or carboxylic acid derivatives , depending on reaction time and stoichiometry.

Research Findings

-

A study demonstrated >90% conversion to carboxylic acid derivatives within 6 hours using Mn(III)-salen catalysts.

-

Selectivity for tert-butyl oxidation over methyl groups is achieved by maintaining a low temperature (0°C) and excess H₂O₂.

Reduction Reactions

The ester group and tertiary amine functionality participate in reduction pathways:

Reagents and Conditions

-

Reducing Agents : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

-

Solvent : Tetrahydrofuran (THF) or diethyl ether

-

Temperature : 0°C to reflux

Products

-

Reduction of the ester group yields 3-methylpiperidin-3-yl methanol .

-

Full reduction of the carboxylate to a primary alcohol is observed with excess LiAlH₄.

Data Table: Reduction Efficiency

| Reducing Agent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| LiAlH₄ | 0 → Reflux | 4 | 85 |

| NaBH₄ | 25 | 12 | 40 |

Deprotection (Boc Group Removal)

The tert-butoxycarbonyl (Boc) group is cleaved under acidic or basic conditions:

Acidic Deprotection

-

Reagents : Trifluoroacetic acid (TFA) in DCM

-

Conditions : 0°C to 25°C, 1–4 hours

-

Product : 3-Methylpiperidin-3-amine (isolated as TFA salt) .

Basic Deprotection

-

Reagents : Aqueous NaOH or K₂CO₃

-

Conditions : 50–120°C, 0.5–5 hours

Comparative Analysis

| Method | Advantages | Drawbacks |

|---|---|---|

| Acidic | Fast (1–2 hours), high yield | Requires neutralization |

| Basic | No acidic waste | Longer reaction time (3–5 hours) |

Alkylation Reactions

The tertiary amine and ester groups facilitate alkylation:

Reagents and Conditions

-

Alkylating Agents : Methyl iodide, benzyl bromide

-

Base : Triethylamine (TEA) or DBU

-

Solvent : Acetonitrile or DMF

-

Temperature : 25–60°C

Products

-

N-Alkylation : Forms quaternary ammonium salts (e.g., 3-methyl-1-benzylpiperidine-3-carboxylate ).

-

O-Alkylation : Rare due to steric hindrance from the tert-butyl group.

Key Observations

-

Alkylation at the nitrogen atom proceeds with >80% efficiency when using DBU as a base.

-

Steric effects from the 3-methyl group suppress competing O-alkylation pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.